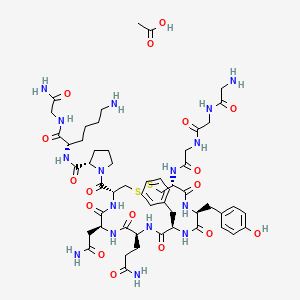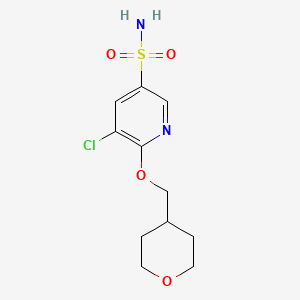![molecular formula C12H16BrNO2 B13865141 methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13865141.png)
methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate is a chemical compound with the molecular formula C12H16BrNO2 It is a derivative of carbamate, characterized by the presence of a bromophenyl group and a methylpropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate typically involves the reaction of 2-bromophenyl isocyanate with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-bromophenyl isocyanate+tert-butyl alcohol→methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as crystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction may produce bromophenyl amines. Substitution reactions can result in a variety of substituted carbamates.
Applications De Recherche Scientifique
Methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl N-(2-bromophenyl)carbamate
- Methyl N-(4-bromophenyl)carbamate
- Methyl N-(3-bromophenyl)carbamate
Uniqueness
Methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate is unique due to the presence of the methylpropan-2-yl group, which imparts distinct steric and electronic properties. This makes it different from other bromophenyl carbamates and can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H16BrNO2 |
|---|---|
Poids moléculaire |
286.16 g/mol |
Nom IUPAC |
methyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,14-11(15)16-3)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) |
Clé InChI |
AZDMXLHFKCAJQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC=C1Br)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



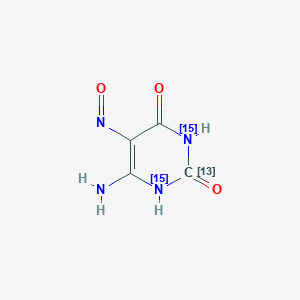
![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
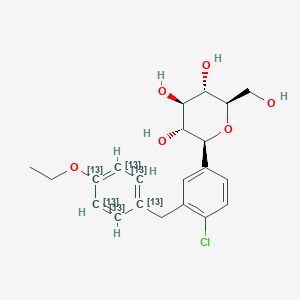
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
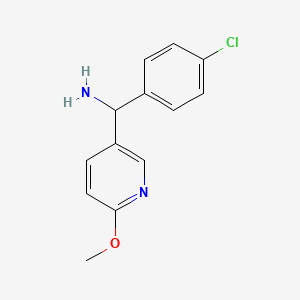
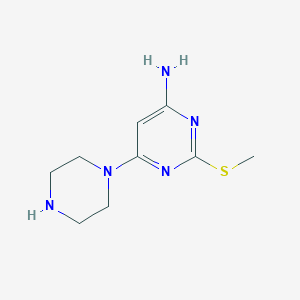
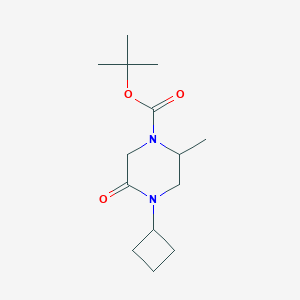

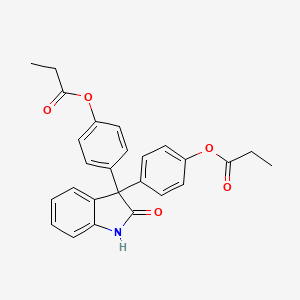
![(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B13865110.png)

